3,5-diiodo-3H-pyridin-4-one
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Overview
Description
3,5-Diiodo-3H-pyridin-4-one is a chemical compound with the molecular formula C5H3I2NO. It is a derivative of pyridinone, characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-3H-pyridin-4-one typically involves the iodination of pyridinone derivatives. One common method is the direct iodination of 4-pyridone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-3H-pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Diiodo-3H-pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone lysine demethylases.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-diiodo-3H-pyridin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of histone lysine demethylases, preventing the demethylation of histone proteins. This interaction can affect gene expression and cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-4-hydroxypyridine: Similar structure but with a hydroxyl group instead of a ketone.
3,5-Diiodo-2-pyridone: Differing in the position of the ketone group.
3,5-Diiodo-4-pyridone: Another isomer with a different arrangement of functional groups
Uniqueness
3,5-Diiodo-3H-pyridin-4-one is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C5H3I2NO |
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Molecular Weight |
346.89 g/mol |
IUPAC Name |
3,5-diiodo-3H-pyridin-4-one |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-3H |
InChI Key |
BLYANQJUJACEBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=C(C(=O)C1I)I |
Origin of Product |
United States |
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